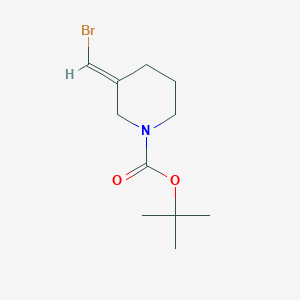

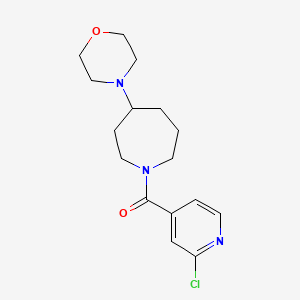

![molecular formula C20H24ClN3O2S B2522284 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride CAS No. 1321746-61-5](/img/structure/B2522284.png)

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions to achieve the desired product. For instance, the synthesis of anti-emetic compounds with dimethylaminoethoxy substituents was achieved in a four-step process with a yield of 29% from carbon dioxide . Similarly, the synthesis of a compound with antiproliferative activity involved condensation reactions and was characterized by X-ray crystallography . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction and density functional theory (DFT). For example, the crystal structure of an antiproliferative compound was determined to belong to the tetragonal system with specific space group parameters . The bond lengths and angles obtained from DFT calculations were compared with experimental values, providing a detailed understanding of the molecular geometry. This information is crucial for predicting the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. For instance, reactions of N,N-dimethylbenzamide derivatives with active methylene compounds and amines have been studied, leading to the formation of \u03b1-dimethylaminobenzylidene derivatives . These findings suggest that the compound may also undergo similar reactions, which could be useful in further functionalization or in understanding its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods and elemental analysis . The importance of these properties lies in their influence on the compound's solubility, stability, and reactivity. For example, the presence of an N,O-bidentate directing group in a synthesized compound was highlighted for its potential in metal-catalyzed C–H bond functionalization reactions . Such properties would be relevant to the compound and could inform its potential applications.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

Research in polymer chemistry, such as the work by Costa and Patrickios (1999), focuses on synthesizing α-hydroxy and α,ω-dihydroxy polymers using 2-(dimethylamino)ethyl methacrylate (DMAEMA), indicating the interest in utilizing dimethylaminoethyl-based compounds for polymer development. These polymers are characterized for potential applications in creating star polymers and model networks, showcasing the utility of such chemical structures in material science (Costa & Patrickios, 1999).

Antimicrobial Agents

Compounds with methoxybenzothiazole structures have been explored for their antimicrobial properties. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole-derived Schiff bases to evaluate their antibacterial and antifungal activities. This research underscores the potential of benzothiazole derivatives in developing new antimicrobial agents (Vinusha et al., 2015).

Antitumor Activity

The synthesis of novel compounds with potential antitumor properties is another area of interest. Abu-Hashem et al. (2020) explored the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors as anti-inflammatory and analgesic agents, demonstrating the versatility of benzothiazole derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).

Corrosion Inhibition

In materials science, benzothiazole derivatives are investigated for their corrosion inhibition properties. Hu et al. (2016) synthesized benzothiazole derivatives to assess their effectiveness as corrosion inhibitors for steel in acidic environments. This study highlights the application of such chemical compounds in protecting industrial materials against corrosion (Hu et al., 2016).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S.ClH/c1-14-7-5-6-8-16(14)19(24)23(12-11-22(2)3)20-21-17-10-9-15(25-4)13-18(17)26-20;/h5-10,13H,11-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWLKHNVZKBYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

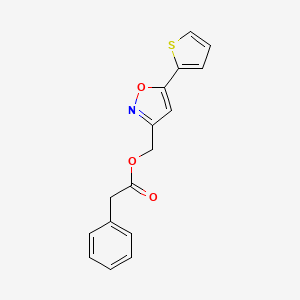

![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)

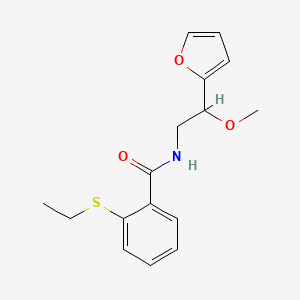

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)

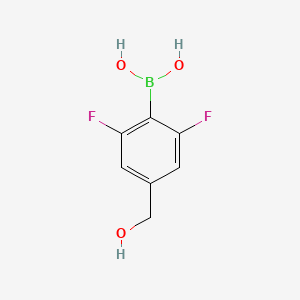

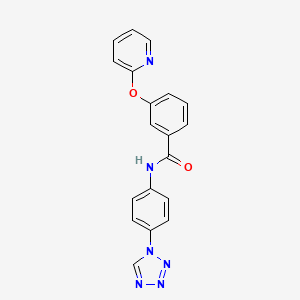

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)

![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)

![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)